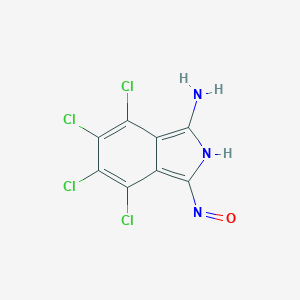![molecular formula C23H19NO3 B055240 2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid CAS No. 123016-15-9](/img/structure/B55240.png)
2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid
Overview
Description
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid is a complex organic compound with a molecular formula of C23H19NO3. It is known for its unique structure, which combines a quinoline moiety with a naphthalene ring through a methoxy linkage, and a propanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: Starting with a quinoline precursor, the quinoline-2-ylmethanol is synthesized through a series of reactions involving nitration, reduction, and methylation.
Naphthalene Derivative Preparation: The naphthalene-2-yl derivative is prepared through halogenation and subsequent substitution reactions.
Coupling Reaction: The quinoline-2-ylmethanol is then coupled with the naphthalene-2-yl derivative using a base catalyst to form the methoxy linkage.
Introduction of the Propanoic Acid Group: Finally, the propanoic acid group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and naphthalene derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid, naphthalene-2-carboxylic acid.
Reduction: Quinoline-2-ylmethanol, naphthalene-2-ylmethanol.
Substitution: Various substituted quinoline and naphthalene derivatives.
Scientific Research Applications
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid: Unique due to its specific methoxy linkage and propanoic acid group.
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-2-ylmethanol share structural similarities but lack the naphthalene moiety.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-ylmethanol share structural similarities but lack the quinoline moiety.
Uniqueness
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid stands out due to its combined structural features, which confer unique chemical and biological properties.
Properties
CAS No. |
123016-15-9 |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26) |
InChI Key |
QWFAMXAVDCZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)



